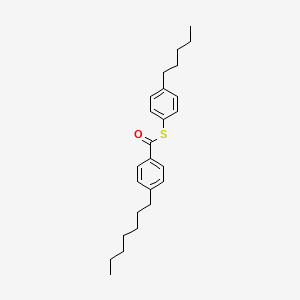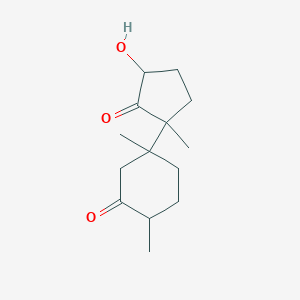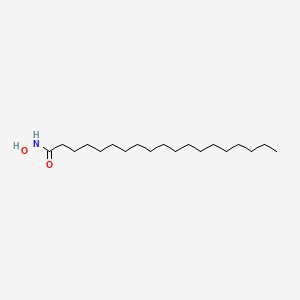
N-Hydroxynonadecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxynonadecanamide is an organic compound belonging to the class of hydroxamic acids It is characterized by the presence of a hydroxylamine group attached to a long-chain fatty acid amide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-Hydroxynonadecanamide can be synthesized through the reaction of nonadecanoic acid with hydroxylamine. The reaction typically involves the activation of the carboxylic acid group of nonadecanoic acid, followed by its reaction with hydroxylamine to form the hydroxamic acid derivative. Common activating agents include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: N-Hydroxynonadecanamide can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the hydroxylamine group under appropriate conditions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted hydroxamic acids.
Wissenschaftliche Forschungsanwendungen
N-Hydroxynonadecanamide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: this compound derivatives are being explored for their potential as therapeutic agents, including anticancer and antimicrobial properties.
Industry: It is used in the formulation of certain industrial products, such as corrosion inhibitors and surfactants.
Wirkmechanismus
The mechanism of action of N-Hydroxynonadecanamide involves its interaction with metal ions, particularly in the active sites of metalloproteinases. The hydroxylamine group can chelate metal ions, inhibiting the enzyme’s activity. This interaction disrupts the enzyme’s function, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
N-Hydroxyoctadecanamide: Similar structure with an 18-carbon chain.
N-Hydroxyhexadecanamide: Similar structure with a 16-carbon chain.
N-Hydroxydodecanamide: Similar structure with a 12-carbon chain.
Uniqueness: N-Hydroxynonadecanamide is unique due to its longer carbon chain, which may influence its solubility, reactivity, and interaction with biological targets. This distinct structure can result in different biological and chemical properties compared to its shorter-chain analogs.
Eigenschaften
CAS-Nummer |
61136-77-4 |
|---|---|
Molekularformel |
C19H39NO2 |
Molekulargewicht |
313.5 g/mol |
IUPAC-Name |
N-hydroxynonadecanamide |
InChI |
InChI=1S/C19H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(21)20-22/h22H,2-18H2,1H3,(H,20,21) |
InChI-Schlüssel |
KLODVRKIMZNDTD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCC(=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-(2-Methylprop-2-en-1-yl)phenoxy]-6-phenylpyridazine](/img/structure/B14590194.png)
![2-(3-Methylphenyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14590202.png)


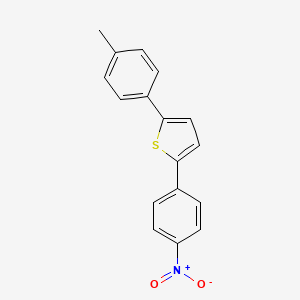
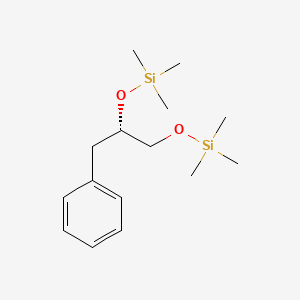
![2-[(2,4-Dinitrophenyl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14590239.png)

![Ethyl(dimethyl)silyl bis[(trimethylsilyl)methyl] phosphate](/img/structure/B14590258.png)
